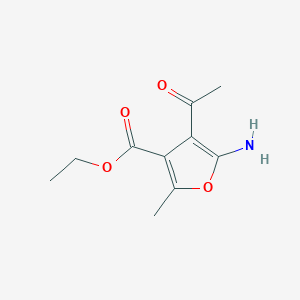![molecular formula C19H22N4O3S2 B262545 methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B262545.png)
methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a thiophene moiety, and a benzoate ester, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The piperazine ring is introduced through nucleophilic substitution reactions, while the thiophene moiety is incorporated via acylation reactions. Common reagents used in these reactions include thionyl chloride, piperazine, and thiophene-2-carbonyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({[(4-methylpiperazin-1-yl)amino]carbothioyl}amino)benzenesulfonamide
- 4-(4-Methylpiperazin-1-yl)butanoic acid
Uniqueness
methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C19H22N4O3S2 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C19H22N4O3S2/c1-22-7-9-23(10-8-22)15-6-5-13(18(25)26-2)12-14(15)20-19(27)21-17(24)16-4-3-11-28-16/h3-6,11-12H,7-10H2,1-2H3,(H2,20,21,24,27) |
Clave InChI |
UYAFXKGUFVDAGE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3 |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)



![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
